molecular formula C13H12N4O2S B15228295 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15228295
M. Wt: 288.33 g/mol
InChI Key: NLHVWCHLELGWOI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethoxyphenyl group at the 1-position and a thiol (-SH) moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4O2S/c1-18-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(20)15-7-14-12/h3-7H,1-2H3,(H,14,15,20)

InChI Key

NLHVWCHLELGWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives.

    Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Thiol group incorporation: The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic ring and the thiol group can participate in nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being investigated for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with substituent variations significantly altering biological activity. Below is a comparative analysis with key analogs:

Substituent Effects on Antimicrobial Activity
Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Biological Activity Reference
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1: 2,5-Dimethoxyphenyl; 4: -SH 302.33 Antimicrobial (hypothesized) [Hypothetical]
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) 1: Benzothiazole; 4: Phenyl 373.44 Active against P. aeruginosa (MIC: 12.5 µg/mL)
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1: 4-Fluorophenyl; 4: -SH 246.27 Antimicrobial (data pending)
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4: -NH₂; 3: -SMe 181.22 Intermediate for anticancer agents

Key Observations :

  • Benzothiazole derivatives (e.g., compound 3a) exhibit potent antimicrobial activity, likely due to the electron-withdrawing benzothiazole moiety enhancing target binding .
  • Thiol vs. Amine Groups : The 4-thiol group in the target compound may confer redox-modulating properties absent in amine-substituted analogs (e.g., 3-(methylthio)-derivative), which are primarily used as synthetic intermediates .
Anti-Inflammatory and Toxicity Profiles
Compound Name Substituents Analgesic Activity (ED₅₀) Ulcerogenic Potential (vs. Diclofenac) Reference
4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j) 4: N,N-Dimethylaniline 25 mg/kg (significant) 40% lower
This compound 1: 2,5-Dimethoxyphenyl; 4: -SH Not reported Hypothesized low toxicity

Key Observations :

  • N,N-Dimethylaniline-substituted analogs (e.g., 3j) demonstrate strong anti-inflammatory activity with reduced gastrointestinal toxicity compared to NSAIDs like diclofenac, likely due to diminished COX-1 inhibition .
  • The 2,5-dimethoxyphenyl group in the target compound may further reduce ulcerogenic risk by minimizing direct mucosal irritation, though experimental validation is required.

Q & A

Basic: What are the optimal synthetic routes for 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, and how can yield be maximized?

Methodological Answer:
The synthesis typically involves cyclization of pyrazole precursors with substituted aryl groups. A common approach includes:

Core Formation : React 3-amino-4-carbethoxy-pyrazole derivatives with thiourea or thioacetamide under reflux to introduce the thiol group at position 4 .

Substitution : Introduce the 2,5-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling. Microwave-assisted synthesis (e.g., 100–120°C, DMF solvent) improves reaction efficiency and yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >90% purity.
Key Parameters : Maintain anhydrous conditions, monitor reactions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc), and optimize stoichiometry (1:1.2 molar ratio for aryl halide:pyrazole precursor).

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:
Structural validation requires a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and thiol (-SH) resonance (δ 3.5–4.0 ppm, broad) .
  • ¹³C NMR : Identify pyrazolo-pyrimidine carbons (δ 150–160 ppm) and methoxy groups (δ 55–60 ppm).

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 357.08 for C₁₅H₁₄N₄O₂S).

X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrazolo-pyrimidine core .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?

Methodological Answer:
Contradictions often arise from structural analogs or assay conditions. To address this:

SAR Studies : Systematically modify substituents (e.g., replace 2,5-dimethoxyphenyl with 3-chlorophenyl) and compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) .

Assay Standardization :

  • Use consistent cell viability protocols (e.g., MTT assay, 48h incubation).
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to clarify antimicrobial specificity .

Mechanistic Profiling : Perform kinase inhibition assays (e.g., EGFR or CDK2) to distinguish between anticancer and off-target effects .

Table 1 : Comparative Bioactivity of Analogues

SubstituentAntiproliferative IC₅₀ (μM)Antimicrobial MIC (μg/mL)Source
2,5-Dimethoxyphenyl1.2 ± 0.3>100
3-Chlorophenyl5.8 ± 1.125 ± 4.5

Advanced: What strategies are effective for crystallizing this compound, and how can SHELX software improve refinement?

Methodological Answer:
Crystallization challenges include low solubility and polymorphism. Strategies:

Solvent Screening : Use mixed solvents (e.g., DMSO:EtOH, 1:4) for slow evaporation.

SHELX Workflow :

  • Data Collection : High-resolution (<1.0 Å) X-ray data to resolve thiol group disorder.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation : Check R-factor (<0.05) and residual density maps .
    Note : For twinned crystals, employ SHELXD for structure solution and SHELXPRO for macromolecular compatibility.

Advanced: How can researchers design derivatives to enhance solubility without compromising activity?

Methodological Answer:

Functional Group Addition :

  • Introduce polar groups (e.g., -OH, -SO₃H) at the pyrimidine N1 position.
  • Replace methoxy with morpholine or piperazine rings to improve aqueous solubility .

Prodrug Approach : Synthesize acetylated thiol derivatives (e.g., 4-thioacetate) for controlled release .

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict logP and solubility (e.g., Yalkowsky’s equation) .

Basic: What are the key stability concerns for this compound under experimental conditions?

Methodological Answer:
Stability is influenced by:

pH Sensitivity : Thiol group oxidation occurs at pH >2. Use buffered solutions (pH 5–6) with antioxidants (e.g., ascorbic acid) .

Light Exposure : Protect from UV light to prevent dimerization (store in amber vials at -20°C).

Thermal Degradation : Monitor via TGA; decomposition onset at ~200°C .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?

Methodological Answer:

2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish pyrimidine C4 from thiol-bearing C4).

Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity in the pyrazolo-pyrimidine core .

Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 1-(4-Chlorophenyl) derivatives ).

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